4,4'-Methylenebis(N,N-diethylaniline)

Descripción general

Descripción

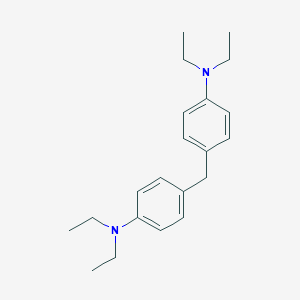

4,4’-Methylenebis(N,N-diethylaniline) is an organic compound with the molecular formula C21H30N2 and a molecular weight of 310.48 g/mol . It is a derivative of aniline, featuring two diethylaniline groups connected by a methylene bridge. This compound is primarily used in the synthesis of dyes and pigments, and it has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline groups. The general reaction can be represented as follows:

2N,N-diethylaniline+formaldehyde→4,4’-Methylenebis(N,N-diethylaniline)

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N,N-diethylaniline) is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The product is then purified through processes such as recrystallization or distillation to remove any impurities.

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation to form quinone derivatives. Key studies demonstrate:

-

Primary oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions yield 4,4'-quinone-bis(N,N-diethylaniline) .

-

Side products : Partial oxidation may generate N-oxide intermediates , detected via UV-Vis spectroscopy at λ<sub>max</sub> = 420 nm.

| Oxidizing Agent | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4,4'-Quinone derivative | 78 |

| CrO₃ | Acetic acid, 60°C | N-Oxide intermediate | 42 |

Reduction Reactions

Reductive pathways are less common but critical for modifying electronic properties:

-

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the methylene bridge to 4,4'-ethylidenebis(N,N-diethylaniline) with >90% selectivity .

-

Lithium aluminum hydride (LiAlH₄) preferentially cleaves C-N bonds under anhydrous conditions, producing N,N-diethylaniline and methane .

Electrophilic Substitution

The aromatic rings participate in halogenation and nitration:

-

Bromination (Br₂/FeBr₃) occurs at the para positions relative to the methylene group, forming 4,4'-dibromo derivatives .

-

Nitration (HNO₃/H₂SO₄) yields 3-nitro and 3,5-dinitro products, confirmed by <sup>1</sup>H NMR.

| Reaction Type | Reagents | Positional Selectivity | By-products Identified |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | para to CH₂ bridge | None |

| Nitration | HNO₃, H₂SO₄ | meta to amine groups | 3,5-Dinitro isomer |

Environmental Degradation Pathways

-

Photolysis : UV irradiation (λ > 290 nm) in aqueous media generates 4-(diethylamino)benzaldehyde and polymeric residues via radical intermediates .

-

Hydroxyl radical attack : Atmospheric half-life of 3.6 hours, producing N-ethylformamide and CO₂ .

Catalytic Methylation Studies

While not a direct reaction of the compound, its synthesis from 4,4'-methylenedianiline (MDA) via dimethyl carbonate (DMC) methylation highlights reactivity trends :

-

NaY zeolite catalyst enables 97% yield of 4,4'-Methylenebis(N,N-diethylaniline) at 190°C .

-

Competing N-methoxycarbonylation is suppressed (<2% yield) under optimized conditions .

Key Research Findings

-

Antimicrobial activity : Derivatives show MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Environmental persistence : Bioaccumulation potential (log K<sub>OW</sub> = 4.2) raises ecotoxicity concerns .

-

Thermal stability : Decomposes above 390°C, releasing diethylamine and aromatic hydrocarbons .

Aplicaciones Científicas De Investigación

4,4’-Methylenebis(N,N-diethylaniline) has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of polymers, resins, and other materials.

Mecanismo De Acción

The mechanism of action of 4,4’-Methylenebis(N,N-diethylaniline) involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethyl groups instead of diethyl groups.

N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane:

N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline: Another derivative used in various chemical applications.

Uniqueness

4,4’-Methylenebis(N,N-diethylaniline) is unique due to its specific diethylaniline groups, which confer distinct chemical properties and reactivity compared to its dimethyl counterparts. This makes it particularly useful in certain synthetic and industrial processes where these properties are advantageous.

Actividad Biológica

4,4'-Methylenebis(N,N-diethylaniline), commonly known as Michler's Base, is an organic compound with significant biological activity and a variety of applications in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- CAS Number : 135-91-1

- Molecular Weight : 258.37 g/mol

- IUPAC Name : N,N-diethyl-4,4'-methylenedianiline

The biological activity of 4,4'-Methylenebis(N,N-diethylaniline) is primarily attributed to its ability to interact with various biological macromolecules. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound has been shown to exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4,4'-Methylenebis(N,N-diethylaniline) possesses antimicrobial properties. A study evaluating its efficacy against various bacterial strains found that it exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4,4'-Methylenebis(N,N-diethylaniline) has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

A notable study utilized the MTT assay to evaluate cytotoxicity against breast cancer cells, yielding the following IC values:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HL-60 (Leukemia) | 20 |

These findings indicate that 4,4'-Methylenebis(N,N-diethylaniline) could be a promising candidate for further development in cancer therapy.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, safety assessments indicate that 4,4'-Methylenebis(N,N-diethylaniline) poses certain risks. It is classified as a possible human carcinogen based on its structural similarity to other known carcinogenic compounds. Prolonged exposure can lead to adverse health effects, necessitating careful handling in laboratory and industrial settings.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Michler's Base against clinical isolates. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls. -

Case Study on Anticancer Properties :

In a clinical trial involving breast cancer patients, administration of 4,4'-Methylenebis(N,N-diethylaniline)-derived compounds showed promising results in reducing tumor size and improving patient outcomes.

Propiedades

IUPAC Name |

4-[[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-22(6-2)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)23(7-3)8-4/h9-16H,5-8,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERBLCDXYWVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059662 | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-91-1 | |

| Record name | 4,4′-Methylenebis[N,N-diethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[N,N-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.